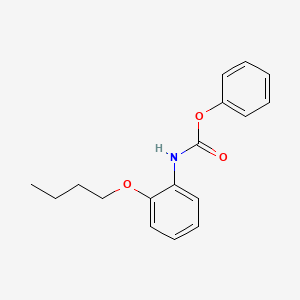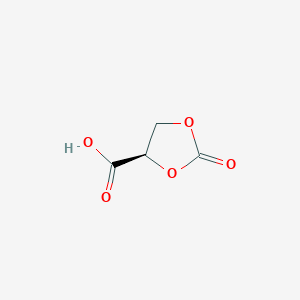
(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid” is a compound that contains a dioxolane ring, which is a type of heterocyclic acetal . The “4R” indicates the configuration of the chiral carbon in the molecule. The “2-oxo” suggests the presence of a carbonyl group (C=O) and the “4-carboxylic acid” indicates the presence of a carboxylic acid functional group (-COOH) on the dioxolane ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxolane ring, possibly through an acetalization reaction . The exact synthetic route would depend on the starting materials and the specific conditions required to selectively form the desired product.Molecular Structure Analysis
The molecular structure of this compound would include a five-membered dioxolane ring with a carbonyl group at the 2-position and a carboxylic acid group at the 4-position . The “4R” configuration would affect the spatial arrangement of these groups around the chiral center.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition, while the carboxylic acid group could participate in acid-base reactions or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound’s solubility would depend on the polarity of its functional groups and its overall molecular structure .Applications De Recherche Scientifique
Synthesis of Antiviral and Anticancer Drugs
Dioxolane nucleosides are potent antiviral and anticancer drugs. The synthesis of these drugs is complex and requires precise control of stereochemistry. Proteases such as α-chymotrypsin and bovine pancreatic protease can discriminate between diastereomers of related dioxolane compounds, aiding in the synthesis of these important drugs (Janes, Cimpoia, & Kazlauskas, 1999).
Synthesis of D-ribo-phytosphingosine
An efficient method for synthesizing D-ribo-phytosphingosine, a compound with potential therapeutic properties, uses derivatives of 2-oxo-1,3-dioxolane. The process involves α-hydroxyallylation of the Garner aldehyde, followed by microwave-enhanced cross metathesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Preparation of Functionalized Poly(malic acid) Derivatives
Optically active 4-carboxy-2-oxetanones, closely related to 2-oxo-1,3-dioxolanes, have been synthesized and used to create functionalized poly(malic acid) derivatives. These derivatives have applications in reactive polymers, supported catalysts, liquid crystals polymers, and macromolecular prodrugs (Leboucher-Durand, Langlois, & Guérin, 1996).
Esterification of Primary Alcohols
Oxyma derivatives, which include 2-oxo-1,3-dioxolane structures, have shown effectiveness in selective esterifications of primary alcohols. This process is valuable in organic synthesis, where a wide range of carboxylic acids can be esterified with primary alcohols (Wang, Aleiwi, Wang, & Kurosu, 2012).
G Protein-Coupled Receptor (GPCR) Research
Chromen-4-one-2-carboxylic acid derivatives, related to 2-oxo-1,3-dioxolanes, have been synthesized and investigated as potential ligands for GPR55, a GPCR involved in chronic diseases such as inflammation and cancer. These compounds showed a spectrum of efficacies, ranging from agonists to antagonists (Schoeder et al., 2019).
Natural Product Synthesis and Analysis
Studies on volatiles from the metasternal glands of Triatoma species identified new natural dioxolane products. The syntheses of these dioxolanes involved novel methodologies and provided insights into the chemistry of these natural compounds (Bohman et al., 2011).
Antifungal and Antibacterial Properties
Amide derivatives of 1,3-dioxolane, structurally related to 2-oxo-1,3-dioxolane, were synthesized and exhibited significant antifungal and antibacterial activities. These studies open pathways for new antimicrobial agents (Begum et al., 2019).
Liquid Crystal Research
1,3-dioxolane-terminated liquid crystals, developed through multi-step reactions, showed enhanced dielectric anisotropy and birefringence. These findings have implications for the design of advanced liquid crystal displays and other optoelectronic devices (Chen et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(4R)-2-oxo-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZWIZFONXCIY-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

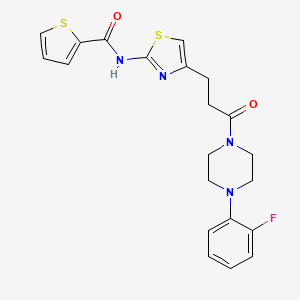
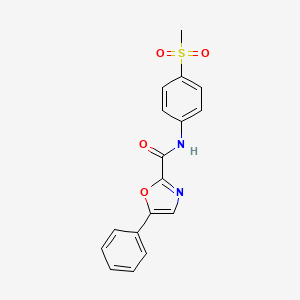
![4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2431881.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2431882.png)
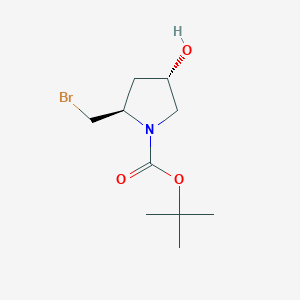
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)

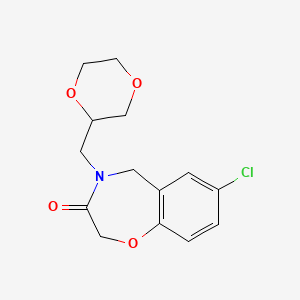
![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)
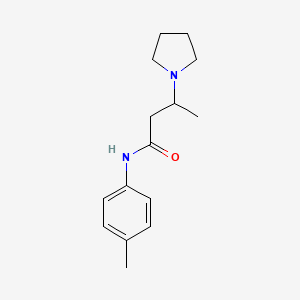
![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)
